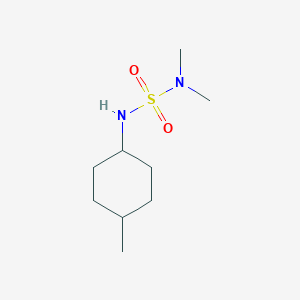
1-(Dimethylsulfamoylamino)-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylsulfamoylamino)-4-methylcyclohexane, also known as DMSO2-MCH, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a cyclic sulfonamide that has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 1-(Dimethylsulfamoylamino)-4-methylcyclohexane is not fully understood. However, it is believed to act through the inhibition of enzymes involved in the inflammatory response and the disruption of bacterial cell membranes. In addition, it has been shown to activate the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that 1-(Dimethylsulfamoylamino)-4-methylcyclohexane has anti-inflammatory and analgesic effects in animal models. It has also been shown to have antibacterial and antifungal activity. In addition, it has been found to promote root growth in plants and improve plant tolerance to stress conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Dimethylsulfamoylamino)-4-methylcyclohexane in lab experiments is its high purity and yield. In addition, it has been shown to have unique properties that make it a promising candidate for various applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-(Dimethylsulfamoylamino)-4-methylcyclohexane. In medicine, further studies could be conducted to explore its potential as a treatment for pain and inflammation. In addition, more research could be done to optimize its antibacterial and antifungal activity for the development of new antimicrobial agents.
In agriculture, future research could focus on optimizing its use as a plant growth regulator and exploring its potential for improving crop yield and sustainability. In materials science, further studies could be conducted to explore its use as a solvent for the synthesis of MOFs and other materials.
Conclusion:
In conclusion, 1-(Dimethylsulfamoylamino)-4-methylcyclohexane is a unique compound that has potential applications in various fields. Its synthesis method yields high purity and yield, and it has been shown to have anti-inflammatory, analgesic, antibacterial, and antifungal properties. Future research could focus on optimizing its use in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of 1-(Dimethylsulfamoylamino)-4-methylcyclohexane involves the reaction of 4-methylcyclohexanone with dimethylsulfamoyl chloride in the presence of a base. The resulting product is then purified through recrystallization or column chromatography. This method has been reported to yield high purity and yield of 1-(Dimethylsulfamoylamino)-4-methylcyclohexane.
Aplicaciones Científicas De Investigación
1-(Dimethylsulfamoylamino)-4-methylcyclohexane has been studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, it has been shown to have antibacterial and antifungal activity, which could be useful in the development of new antimicrobial agents.
In agriculture, 1-(Dimethylsulfamoylamino)-4-methylcyclohexane has been studied for its potential as a plant growth regulator. It has been found to promote root growth and improve plant tolerance to stress conditions such as drought and salinity. This could have significant implications for improving crop yield and sustainability.
In materials science, 1-(Dimethylsulfamoylamino)-4-methylcyclohexane has been studied for its potential use as a solvent for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis. 1-(Dimethylsulfamoylamino)-4-methylcyclohexane has been found to have unique properties that make it a promising solvent for the synthesis of MOFs.
Propiedades
IUPAC Name |
1-(dimethylsulfamoylamino)-4-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-8-4-6-9(7-5-8)10-14(12,13)11(2)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSAVYUPMFCOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylsulfamoylamino)-4-methylcyclohexane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)
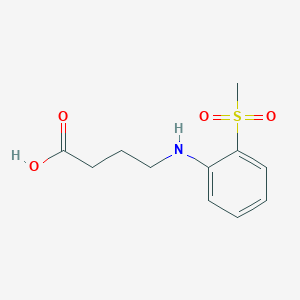
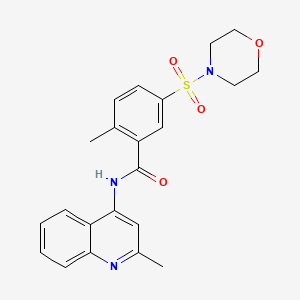
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)
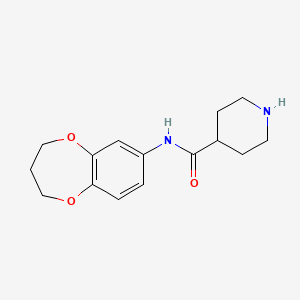
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)
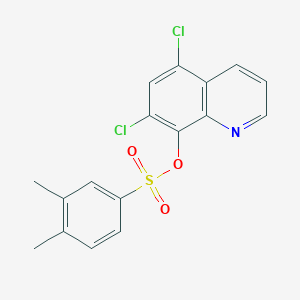
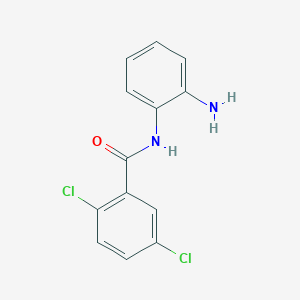

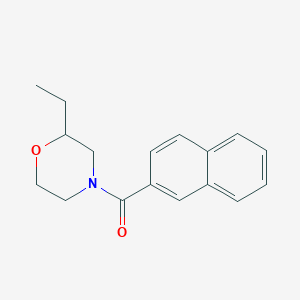
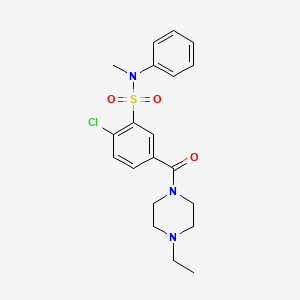
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)